molecular formula C18H19BrClNO2 B4889685 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B4889685
M. Wt: 396.7 g/mol
InChI Key: PUQDQLSHLUJSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BRD73954, is a small molecule compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide exerts its effects by binding to specific proteins and enzymes in the body. It has been found to bind to bromodomain-containing proteins, PDE4, and AMPK. By binding to these proteins, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits their activity, leading to the desired physiological effects. The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is still under investigation and requires further research.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of bromodomain-containing proteins, leading to the inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects by inhibiting the activity of PDE4. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to regulate the activity of AMPK, leading to potential therapeutic applications in metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule compound, which makes it easy to handle and administer in lab experiments. It has also been found to have high selectivity and potency, which makes it a valuable tool compound for studying specific proteins and enzymes. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is that it has low solubility in water, which can make it difficult to administer in certain lab experiments.

Future Directions

There are several future directions for the research of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One of the future directions is to further investigate its mechanism of action and identify the specific proteins and enzymes that it binds to. This will help to better understand its potential therapeutic applications and identify new targets for drug development. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide in vivo to determine its efficacy and safety in animal models. Furthermore, future research can focus on developing new analogs of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide with improved solubility and selectivity for specific proteins and enzymes.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a small molecule compound that has been extensively used in scientific research as a tool compound to study the role of various proteins and enzymes in different diseases. It has potential therapeutic applications in cancer, inflammation, and metabolic disorders. N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide exerts its effects by binding to specific proteins and enzymes in the body, leading to various biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are several future directions for the research of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide that can help to better understand its potential therapeutic applications and identify new targets for drug development.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been reported in various scientific articles and has been found to be a relatively simple and efficient method.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been extensively used in scientific research as a tool compound to study the role of various proteins and enzymes in different diseases. It has been found to have potential therapeutic applications in cancer, inflammation, and metabolic disorders. N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used to study the role of bromodomain-containing proteins in cancer and has been found to inhibit the activity of these proteins, leading to the inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in metabolic disorders such as obesity and diabetes by regulating the activity of the protein AMP-activated protein kinase (AMPK).

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-10-7-15(8-11(2)17(10)20)23-9-16(22)21-18-12(3)5-14(19)6-13(18)4/h5-8H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDQLSHLUJSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.